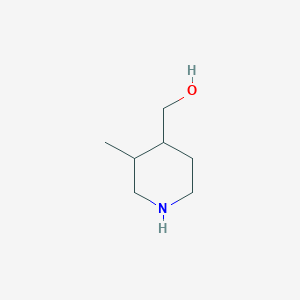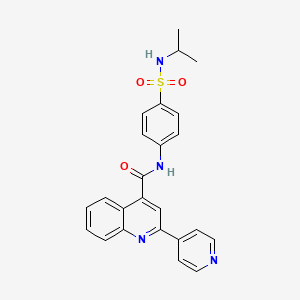![molecular formula C27H30N2O7S2 B2961436 ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-31-8](/img/structure/B2961436.png)
ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiophene ring: The thiophene ring can be constructed using a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling reactions: The benzo[d][1,3]dioxole and thiophene moieties are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with N,N-diethylsulfamoyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
作用机制
The mechanism of action of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active site residues, while the benzo[d][1,3]dioxole and thiophene moieties can engage in π-π stacking interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
- Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylcarbamoyl)benzamido)-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of the benzo[d][1,3]dioxole moiety enhances its ability to participate in π-π stacking interactions, while the sulfonamide group provides strong hydrogen bonding capabilities
属性
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2/c1-5-29(6-2)38(32,33)20-11-9-19(10-12-20)25(30)28-26-24(27(31)34-7-3)17(4)23(37-26)15-18-8-13-21-22(14-18)36-16-35-21/h8-14H,5-7,15-16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJRZSLDPIPXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)
![2-chloro-1-(2-{[(2-methylpyridin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B2961356.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)
![5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2961360.png)
![9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2961361.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide](/img/structure/B2961363.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)


![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)

![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)
